molecular formula C16H15F2NO2 B2457138 2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide CAS No. 1396795-56-4

2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide

Cat. No. B2457138
CAS RN: 1396795-56-4
M. Wt: 291.298
InChI Key: XPHYZLJMPNYVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide, also known as DFPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFPB is a benzamide derivative that has been synthesized using a specific method and has been found to have interesting biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide in lab experiments is its potential therapeutic applications in the treatment of neurological disorders. However, one limitation is that the synthesis method of this compound is relatively complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the exploration of its effects on other enzymes and receptors in the brain. Additionally, studies on the toxicity and safety of this compound are needed to determine its suitability for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research, particularly in the treatment of neurological disorders. Its synthesis method is complex, but its biochemical and physiological effects make it a promising candidate for further research. Future studies on this compound should focus on its therapeutic applications, as well as its effects on other enzymes and receptors in the brain.

Synthesis Methods

2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide can be synthesized using a specific method that involves the reaction of 2,4-difluoroaniline with 3-hydroxy-3-phenylpropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane and is followed by purification using column chromatography. The yield of the final product is typically around 40-50%.

Scientific Research Applications

2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to have inhibitory effects on certain enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in the regulation of neurotransmitters in the brain. This makes this compound a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c17-12-6-7-13(14(18)10-12)16(21)19-9-8-15(20)11-4-2-1-3-5-11/h1-7,10,15,20H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHYZLJMPNYVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.